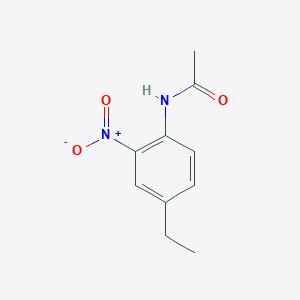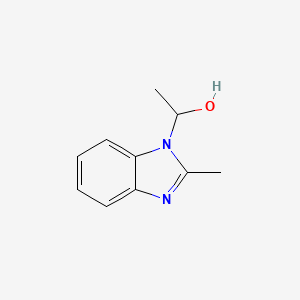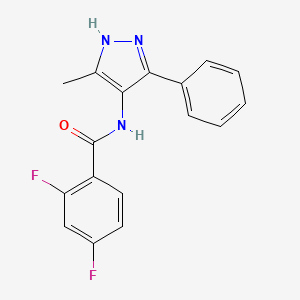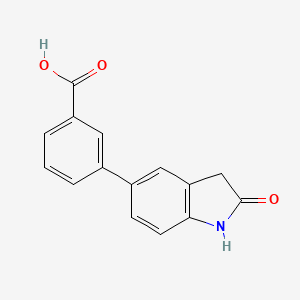![molecular formula C10H14O6S2 B8501332 1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane](/img/structure/B8501332.png)
1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane
Übersicht
Beschreibung
1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane is an organic compound characterized by the presence of two methylsulfonyloxy groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane typically involves the reaction of benzene derivatives with methylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the substitution of hydrogen atoms on the benzene ring with methylsulfonyloxy groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyloxy groups to methylthio groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyloxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify the structure and function of target molecules. These interactions can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane can be compared with other similar compounds, such as:
Benzene, 1-methoxy-4-(methylsulfonyl)-: This compound has a methoxy group instead of a methylsulfonyloxy group, leading to different chemical properties and reactivity.
4-Methoxyphenyl methyl sulfone: Similar in structure but with a methoxy group, this compound exhibits different reactivity and applications.
Eigenschaften
Molekularformel |
C10H14O6S2 |
|---|---|
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
2-(4-methylsulfonyloxyphenyl)ethyl methanesulfonate |
InChI |
InChI=1S/C10H14O6S2/c1-17(11,12)15-8-7-9-3-5-10(6-4-9)16-18(2,13)14/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
CBLURUVVHKBIPR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCC1=CC=C(C=C1)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3-Methyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B8501252.png)

![3-(3-Methoxy-4-nitrophenyl)-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B8501268.png)
![3-Bromo-5-methoxythieno[2,3-c]pyridine](/img/structure/B8501271.png)
![4-[2,5-Dioxo-4-hydroxymethyl-3-methyl-4-phenylimidazolidin-1-yl]-2-trifluoromethylbenzonitrile](/img/structure/B8501276.png)









